
2-(Thiophen-3-yl)pyridine-4-carbonitrile
Overview
Description
“2-(Thiophen-3-yl)pyridine-4-carbonitrile” is a heterocyclic organic molecule that consists of a pyridine ring linked to a thiophene ring. It has a molecular weight of 186.24 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is represented by the linear formula C10H6N2S . The InChI code for this compound is 1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H .Physical And Chemical Properties Analysis
The physical form of “2-(Thiophen-3-yl)pyridine-4-carbonitrile” is solid . It has a boiling point of 323.8±32.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis of derivatives of 2-(Thiophen-3-yl)pyridine-4-carbonitrile with significant biological activities. For instance, Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. Some derivatives exhibited notable bacteriostatic and antituberculosis activity, highlighting their potential in developing antimicrobial agents (Miszke et al., 2008).
Molecular Docking and Drug Design
Venkateshan et al. (2019) elucidated the crystal structure of pyridine derivatives, optimizing them through density functional theory (DFT) calculations and molecular docking studies as potential inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in cancer cells. This research underscores the role of 2-(Thiophen-3-yl)pyridine-4-carbonitrile derivatives in drug design and discovery (Venkateshan et al., 2019).
Material Science and Electrochemistry
In the field of material science, Chilibon et al. (2022) explored the use of 4-(Azulen-1-yl)-2, 6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine in the preparation of sensitive electrodes for potential applications in heavy metal sensors or optical devices. The study detailed the electrochemical polymerization process and characterized the resulting films, indicating the versatility of thiophene-derivatized pyridine compounds in creating functional materials (Chilibon et al., 2022).
Anticancer Research
The synthesis and evaluation of anticancer activities of novel pyridines from derivatives, including those related to 2-(Thiophen-3-yl)pyridine-4-carbonitrile, have also been investigated. Mohamed et al. (2016) synthesized a series of 2-aminopyranopyridine derivatives and assessed their anticancer potential against various human cancer cell lines, demonstrating the promise of these compounds in cancer therapy (Mohamed et al., 2016).
Safety And Hazards
Future Directions
Thiophene-based analogs, such as “2-(Thiophen-3-yl)pyridine-4-carbonitrile”, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further optimization of these compounds to develop more effective antioxidants and other therapeutic agents .
properties
IUPAC Name |
2-thiophen-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRCAHHJRROFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





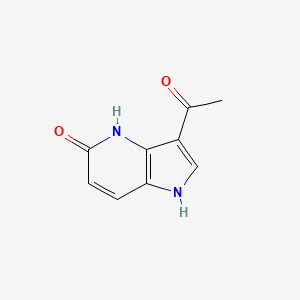
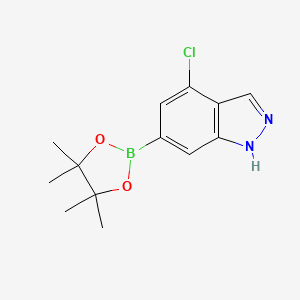
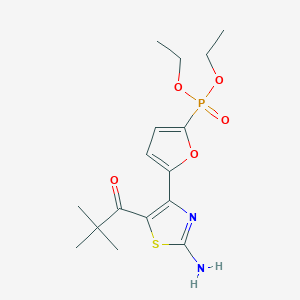


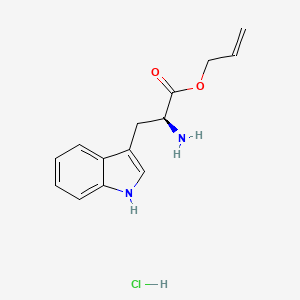

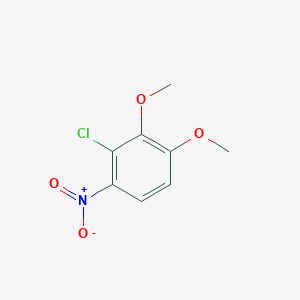

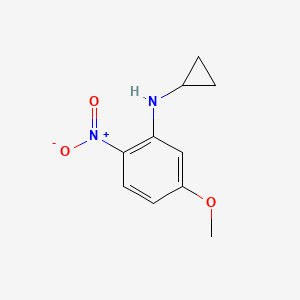
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)
